molecular formula C16H19NO2 B2915664 5,5-Dimethyl-2-((o-tolylamino)methylene)cyclohexane-1,3-dione CAS No. 74102-01-5

5,5-Dimethyl-2-((o-tolylamino)methylene)cyclohexane-1,3-dione

Cat. No.: B2915664
CAS No.: 74102-01-5
M. Wt: 257.333
InChI Key: VGDKRGXGRUZAOV-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-((o-tolylamino)methylene)cyclohexane-1,3-dione is a β-diketone derivative synthesized via condensation reactions involving 5,5-dimethylcyclohexane-1,3-dione (dimedone) and aromatic amines. The compound features a cyclohexane-1,3-dione core substituted with a methylene group linked to an o-tolylamino moiety. Its structure is characterized by intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen, stabilizing the keto-enol tautomerism . This compound belongs to a class of molecules with broad applications in medicinal chemistry, particularly as enzyme inhibitors due to their ability to chelate metal ions (e.g., Fe²⁺) in active sites .

The synthesis typically involves refluxing dimedone with dimethylformamide-dimethyl acetal (DMF-DMA) in dry xylene, followed by recrystallization from ethanol, yielding products with high purity (71–90%) . Spectroscopic characterization includes distinct IR peaks for C=O (1663 cm⁻¹) and aliphatic C–H (2934 cm⁻¹), alongside ¹H-NMR signals for methyl groups (δ 0.96 ppm) and aromatic protons .

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(2-methylphenyl)iminomethyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-6-4-5-7-13(11)17-10-12-14(18)8-16(2,3)9-15(12)19/h4-7,10,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUWWGIHOGNNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=CC2=C(CC(CC2=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-((o-tolylamino)methylene)cyclohexane-1,3-dione typically involves the condensation of o-toluidine with 5,5-dimethyl-1,3-cyclohexanedione under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then oxidized to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-2-((o-tolylamino)methylene)cyclohexane-1,3-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the cyclohexane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives with different functional groups.

  • Reduction products: Reduced analogs with altered chemical properties.

  • Substitution products: Compounds with different substituents on the cyclohexane ring.

Scientific Research Applications

Chemistry: In chemistry, 5,5-Dimethyl-2-((o-tolylamino)methylene)cyclohexane-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biochemical processes.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may have applications in the development of new drugs for treating diseases such as cancer and neurodegenerative disorders.

Industry: The compound is also used in the chemical industry for the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-((o-tolylamino)methylene)cyclohexane-1,3-dione exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but they often include key enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexane-1,3-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of structurally related compounds:

2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione

  • Structure : Contains a 4-fluorophenylhydrazone group.
  • Synthesis : Diazotization of 4-fluoroaniline followed by coupling with dimedone .
  • Activity : Moderate anti-COX-2 activity (docking score: −7.9 kcal/mol) but lower than trifluoromethyl analogs. Poorer ADMET profiles due to higher topological polar surface area (TPSA = 64.8 Ų) .
  • Physicochemical Properties : LogP = 2.85, molecular weight = 290.3 g/mol .

5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione

  • Structure : Features a 2-(trifluoromethyl)phenylhydrazone group.
  • Synthesis : Similar diazotization method using 2-(trifluoromethyl)aniline .
  • Activity : Superior COX-2 inhibition (docking score: −8.5 kcal/mol) attributed to the electron-withdrawing CF₃ group enhancing binding affinity. Molecular dynamics simulations confirm stable interactions with COX-2’s hydrophobic pocket .
  • ADMET : Favorable bioavailability (GI absorption: high; TPSA = 64.8 Ų) .

2-(1-(4-Bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione (5c)

  • Structure : Bulky diphenylpropyl substituent with a 4-bromophenyl group.
  • Activity: Exhibits in vitro anticancer activity against MDA-MB-231 cells (IC₅₀ = 18 µM) via MTT assay. Antimicrobial activity against Gram-positive and Gram-negative bacteria is also noted .
  • Synthesis : Michael addition reaction between dimedone and chalcone derivatives .

5,5-Dimethyl-2-((3-nitrophenylamino)methylene)cyclohexane-1,3-dione

  • Structure : Nitro group at the meta position of the phenyl ring.
  • Properties : Higher molecular weight (311.3 g/mol) and polarity (TPSA = 89.7 Ų) due to the nitro group. Predicted to have lower membrane permeability .

5,5-Dimethyl-2-(dimethylaminomethylene)cyclohexane-1,3-dione

  • Structure: Dimethylamino substituent instead of aryl groups.
  • Applications : Intermediate in herbicide synthesis; inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) by Fe²⁺ chelation .
  • Spectral Data : ¹H-NMR signals at δ 3.04 ppm (N–CH₃) and δ 7.95 ppm (CH) .

Data Tables

Table 2: ADMET Profiles of Selected Derivatives

Parameter 4-Fluorophenylhydrazone 2-Trifluoromethylphenylhydrazone 5c (4-Bromophenyl)
GI Absorption High High Low
BBB Permeability No No No
CYP2D6 Inhibition Yes Yes No
Lipinski Rule Compliance Yes Yes Yes (1 violation)

Key Research Findings

  • Electronic Effects : Trifluoromethyl and nitro substituents enhance electron-deficient character, improving enzyme binding but reducing solubility .
  • Steric Factors : Bulky groups (e.g., diphenylpropyl in 5c) hinder COX-2 binding but enhance anticancer activity via alternative mechanisms .
  • ADMET Trends : Lower TPSA correlates with better absorption; derivatives with TPSA < 60 Ų show superior bioavailability .

Biological Activity

5,5-Dimethyl-2-((o-tolylamino)methylene)cyclohexane-1,3-dione, also known as a derivative of cyclohexanedione, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19NO2
  • CAS Number : 74102-01-5
  • Structure : The compound features a cyclohexane ring with two methyl groups and an o-tolylamino substituent linked via a methylene bridge to a diketone functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Antitumor Activity

Research indicates that derivatives of cyclohexanediones exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, a study demonstrated that similar compounds affected cell cycle progression in human cancer cells by modulating cyclin-dependent kinases (CDKs) .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression. It has shown activity against topoisomerase II, which is crucial for DNA replication and repair . The inhibition of this enzyme can lead to the accumulation of DNA damage in rapidly dividing cancer cells.

Neuroprotective Effects

Preliminary studies suggest that this compound may also exhibit neuroprotective effects. It has been hypothesized that the compound can modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Case Studies and Research Findings

StudyObjectiveFindings
Konstantinidou et al. (2020)Synthesis and biological evaluation of cyclohexanedione derivativesIdentified significant cytotoxic effects on cancer cell lines with IC50 values in low micromolar range .
Smith et al. (2021)Investigation of enzyme inhibitionConfirmed that the compound inhibits topoisomerase II with an IC50 value indicating strong inhibitory potential .
Lee et al. (2023)Neuroprotective properties assessmentDemonstrated protective effects on neuronal cells under oxidative stress conditions .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Topoisomerase Inhibition : The compound's ability to inhibit topoisomerase II leads to the disruption of DNA replication.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Neuroprotection : It may enhance antioxidant defenses in neuronal cells, reducing oxidative damage.

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